molecular formula C12H13BN2O4 B567277 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid CAS No. 1217500-72-5

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

Cat. No.: B567277
CAS No.: 1217500-72-5
M. Wt: 260.056
InChI Key: DDOPLKCYKQDZCF-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C12H13BN2O4. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids, including pyrimidine boronic acids, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key to the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the boronic acid. In transmetalation, the organic group attached to the boron atom is transferred to the palladium .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura coupling reactions suggests it could play a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by the recommendation to store the compound in a refrigerated environment . Additionally, the efficacy of the compound in Suzuki-Miyaura coupling reactions can be influenced by the presence of a suitable catalyst and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its combination of a pyrimidine ring and a boronic acid group makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOPLKCYKQDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675125
Record name {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-72-5
Record name B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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